![molecular formula C17H18N2O4S B6395483 5-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95% CAS No. 1261913-84-1](/img/structure/B6395483.png)
5-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid (5-PNS-PA) is a novel compound with potential therapeutic applications. It belongs to the class of nicotinic acid derivatives, which are compounds with a pyridine ring structure and a carboxylic acid group. 5-PNS-PA is a highly potent compound that has been studied for its potential to modulate a wide range of physiological and biochemical processes.
Applications De Recherche Scientifique
5-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95% has been studied extensively in scientific research. It has been used to study the effects of nicotinic acid derivatives on a variety of physiological and biochemical processes, such as the modulation of calcium channels, the regulation of the immune system, and the regulation of gene expression. 5-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95% has also been studied for its potential therapeutic applications in the treatment of cardiovascular diseases, diabetes, and obesity.
Mécanisme D'action
5-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95% is a potent agonist of the nicotinic acid receptor, which is a G protein-coupled receptor that is activated by nicotinic acid derivatives. Activation of the receptor leads to the activation of intracellular signaling pathways, which in turn leads to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects
The activation of the nicotinic acid receptor by 5-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95% leads to a variety of biochemical and physiological effects. It has been shown to modulate calcium channels, regulate the immune system, and regulate gene expression. It has also been shown to reduce inflammation, reduce oxidative stress, and improve insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95% in laboratory experiments has several advantages. It is a highly potent compound, and its effects are rapid and reversible. It is also relatively stable and easy to synthesize. However, it is important to note that 5-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95% is a highly potent compound, and caution should be exercised when using it in laboratory experiments.
Orientations Futures
The potential therapeutic applications of 5-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95% are numerous and varied. It has been studied for its potential to modulate a wide range of physiological and biochemical processes, and further research is needed to explore its potential therapeutic applications. Additionally, further research is needed to explore the potential of 5-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95% in the treatment of cardiovascular diseases, diabetes, and obesity. Finally, further research is needed to explore the potential of 5-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95% as a novel drug for the treatment of other diseases.
Méthodes De Synthèse
5-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95% is synthesized by a condensation reaction between 4-(piperidin-1-ylsulfonyl)phenol and 5-bromonicotinic acid. The reaction is carried out in aqueous solution at room temperature, and the product is isolated as a white solid. The yield of the reaction is typically greater than 95%.
Propriétés
IUPAC Name |
5-(4-piperidin-1-ylsulfonylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c20-17(21)15-10-14(11-18-12-15)13-4-6-16(7-5-13)24(22,23)19-8-2-1-3-9-19/h4-7,10-12H,1-3,8-9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRYGXSCNWAERN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=CN=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00688488 |
Source


|
| Record name | 5-[4-(Piperidine-1-sulfonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261913-84-1 |
Source


|
| Record name | 5-[4-(Piperidine-1-sulfonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

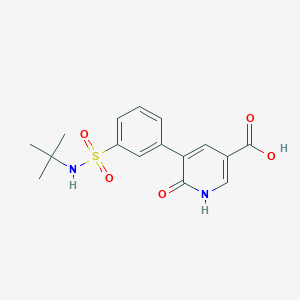





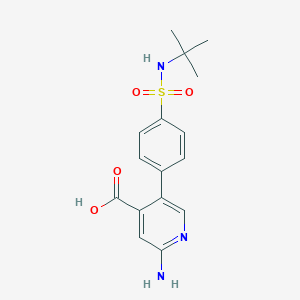
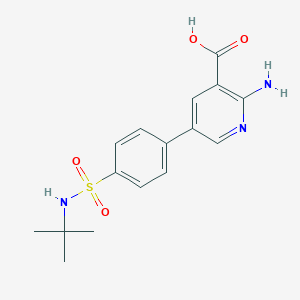
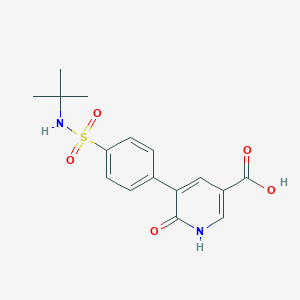

![2-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395458.png)
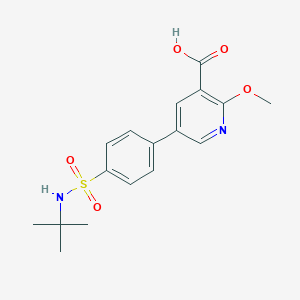
![6-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395475.png)
![5-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395495.png)